molecular formula C6H12BrNO2 B1436330 N-[2-(2-bromoethoxy)ethyl]acetamide CAS No. 1540468-59-4

N-[2-(2-bromoethoxy)ethyl]acetamide

Cat. No. B1436330
M. Wt: 210.07 g/mol
InChI Key: SNZFTGWTTWWKHN-UHFFFAOYSA-N
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Description

“N-[2-(2-bromoethoxy)ethyl]acetamide” is a chemical compound with the molecular formula C6H12BrNO2 . It is also known by its IUPAC name "Acetamide, N-[2-(2-bromoethoxy)ethyl]-" .


Molecular Structure Analysis

The molecular structure of “N-[2-(2-bromoethoxy)ethyl]acetamide” consists of 6 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 210.069 Da and the monoisotopic mass is 209.005127 Da .

Scientific Research Applications

Antioxidative and Biological Activities

  • N-acetylcysteine (NAC) : A compound with a wide range of clinical applications due to its antioxidative activity and ability to serve as a precursor for glutathione synthesis, impacting various cellular components and signaling pathways. NAC's unique properties are attributed to its efficient reduction of disulfide bonds in proteins, altering their structures and disrupting ligand bonding. It's used in treating disorders like paracetamol intoxication, chemotherapy-induced toxicity, HIV/AIDS, and psychiatric disorders, among others (Samuni et al., 2013).

Toxicological Reviews

  • Acetamide and Formamide Derivatives : A review covering the toxicology of acetamide and its derivatives, highlighting the importance of understanding the biological responses to these chemicals, which varies among them. This review underscores the significance of continued research into the biological effects and environmental toxicology of these materials (Kennedy, 2001).

Potential Therapeutic Uses

  • N-acetylcysteine Amide (NACA) : An amide derivative of NAC developed to improve bioavailability, lipophilicity, and antioxidant properties. NACA shows promising results in treating neurological disorders and exhibits protective effects against various inflammation-related conditions. This highlights the ongoing interest in developing derivatives of known compounds to enhance therapeutic efficacy (Sunitha et al., 2013).

Industrial Applications

  • Ethyl Acetate Production : A review on ethyl acetate production processes and the benefits of process intensification techniques, emphasizing the importance of understanding chemical processes for industrial applications. This demonstrates the relevance of studying specific chemical reactions and their optimization for commercial use (Patil & Gnanasundaram, 2020).

Environmental and Health Considerations

  • Ionic Liquids : A critical review on 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), an ionic liquid with potential for industrial use, particularly in dissolving biopolymers like cellulose. The review focuses on the urgency to assess the toxicity and environmental impact of such compounds before large-scale utilization (Ostadjoo et al., 2018).

properties

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZFTGWTTWWKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-bromoethoxy)ethyl]acetamide

CAS RN

1540468-59-4
Record name N-[2-(2-bromoethoxy)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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